molecular formula C5H11O5P B042384 Trimethyl phosphonoacetate CAS No. 5927-18-4

Trimethyl phosphonoacetate

Cat. No.: B042384
CAS No.: 5927-18-4
M. Wt: 182.11 g/mol
InChI Key: SIGOIUCRXKUEIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl phosphonoacetate is typically synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of trimethyl phosphite with methyl chloroacetate. The reaction proceeds as follows: [ \text{CH}_3\text{O}_3\text{P} + \text{CH}_2\text{ClCO}_2\text{CH}_3 \rightarrow \text{(CH}_3\text{O})_2\text{P(O)CH}_2\text{CO}_2\text{CH}_3 + \text{CH}_3\text{Cl} ] The reaction is carried out under mild conditions, typically at room temperature, and yields high purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows the same Michaelis-Arbuzov reaction but on a larger scale. The process is optimized to ensure high yield and purity while minimizing energy consumption and production costs .

Chemical Reactions Analysis

Types of Reactions: Trimethyl phosphonoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Trimethyl phosphonoacetate is unique due to its specific reactivity and the types of reactions it undergoes. Its methyl groups provide distinct steric and electronic properties compared to its ethyl analogs, making it suitable for specific synthetic applications .

Properties

IUPAC Name

methyl 2-dimethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGOIUCRXKUEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064063
Record name Acetic acid, (dimethoxyphosphinyl)-, methyl ester
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Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5927-18-4
Record name Trimethyl phosphonoacetate
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Record name Trimethylacetyl phosphate
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Record name 5927-18-4
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Record name Acetic acid, 2-(dimethoxyphosphinyl)-, methyl ester
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Record name Acetic acid, (dimethoxyphosphinyl)-, methyl ester
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Record name Trimethyl phosphonoacetate
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Synthesis routes and methods

Procedure details

682 g (5.5 M) of trimethylphosphite have been slowly added (21/2 h) to 272 g (2.5 M) of methyl chloroacetate preliminarly heated to 118°. The temperature of the reaction mixture rose at the end of the addition to 125° and was kept at this value for 2 h, whereupon 962 g of raw material was isolated on distillation. A further distillation allowed the obtainment of 344 g (yield 75%) of methyl-dimethylphosphonoacetate having b.p. 125°/8 Torr.
Quantity
682 g
Type
reactant
Reaction Step One
Quantity
272 g
Type
reactant
Reaction Step One
[Compound]
Name
raw material
Quantity
962 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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